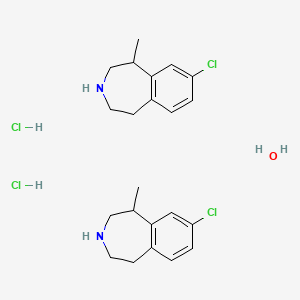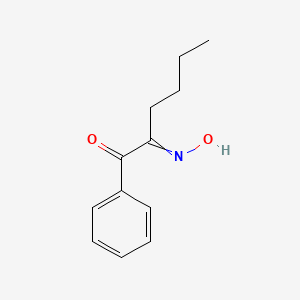
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes an amino group, a tert-butyl group, and a methoxy group attached to a phenyl ring, along with a hexahydropyrimidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes a series of reactions including alkylation, methoxylation, and cyclization to form the hexahydropyrimidine-2,4-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the hexahydropyrimidine-2,4-dione core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the carbonyl groups results in alcohols.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione: Lacks the tert-butyl group, which may affect its hydrophobic interactions.
1-(3-Amino-5-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione: Lacks the methoxy group, potentially altering its electronic properties.
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)pyrimidine-2,4-dione: Similar structure but with a pyrimidine core instead of hexahydropyrimidine.
Uniqueness
1-(3-Amino-5-tert-butyl-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione is unique due to the combination of its functional groups and core structure, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobic interactions, while the methoxy group influences its electronic characteristics, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
1-(3-amino-5-tert-butyl-4-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)10-7-9(8-11(16)13(10)21-4)18-6-5-12(19)17-14(18)20/h7-8H,5-6,16H2,1-4H3,(H,17,19,20) |
Clave InChI |
KAVNCEQMQNKKPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)N2CCC(=O)NC2=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
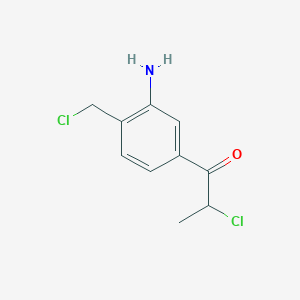
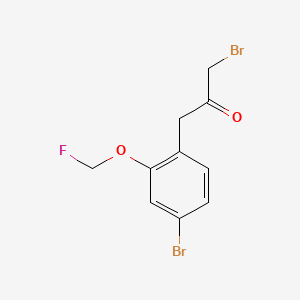
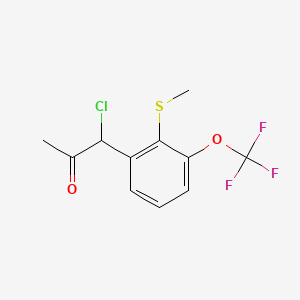
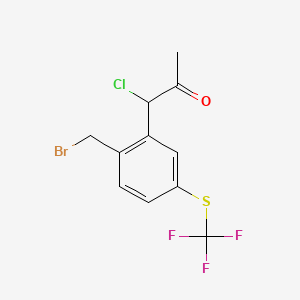
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
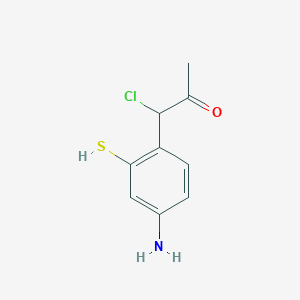
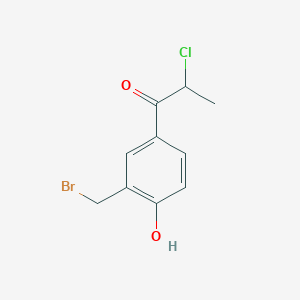

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)


